O-(3-Chloroallyl)hydroxylamine
Overview
Description
O-(3-Chloroallyl)hydroxylamine is an organic compound with the molecular formula C3H6ClNO. It is an amine-based compound that can be used as an intermediate in pharmaceutical synthesis . This compound is known for its clear, colorless appearance and is typically stored under inert atmosphere conditions at temperatures below -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-(3-Chloroallyl)hydroxylamine involves the reaction of 3-bromo-2-chloropropene with hydroxylamine or its salts. The process typically includes the following steps :
Reaction of 3-bromo-2-chloropropene: 3-bromo-2-chloropropene (1.4 mL, 13 mmol, 1.1 equivalents) is added to dichloromethane.
Addition of 1,8-diazabicyclo[5.4.0]undec-7-ene: 1,8-diazabicyclo[5.4.0]undec-7-ene (1.8 mL, 12 mmol, 1.0 equivalents) is added to the solution.
Stirring with N-hydroxyphthalimide: The mixture is stirred with N-hydroxyphthalimide (2.0 g, 12 mmol, 1.0 equivalents) in NN-dimethylformamide (30 mL) at 23°C for 18 hours.
Dilution and Filtration: The reaction mixture is diluted with 1M hydrochloric acid (300 mL), and the resulting white precipitate is filtered and washed with water.
Addition of Hydrazine Hydrate: The precipitate is dissolved in dichloromethane (53 mL), and hydrazine hydrate (570 μL, 12 mmol, 1.1 equivalents) is added. The mixture is stirred at 23°C for 18 hours.
Extraction and Drying: The reaction mixture is filtered, diluted with 0.1M sodium hydroxide (200 mL), and extracted with dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: O-(3-Chloroallyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Oximes, nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-(3-Chloroallyl)hydroxylamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of O-(3-Chloroallyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. It can act as a radical scavenger, inhibiting enzymes like ribonucleotide reductase, which is essential for DNA synthesis and repair . This inhibition can lead to reduced bacterial proliferation and potential antibacterial effects .
Comparison with Similar Compounds
- (E)-O-(3-Chloro-2-propenyl)hydroxylamine
- (3-trans-Chloroallyl)oxyamine hydrochloride
- Hydroxylamine derivatives
Comparison: O-(3-Chloroallyl)hydroxylamine is unique due to its specific chloroallyl group, which imparts distinct reactivity and potential biological activity compared to other hydroxylamine derivatives.
Properties
IUPAC Name |
O-[(E)-3-chloroprop-2-enyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNHRRHYGMFKAQ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Cl)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255966 | |
Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87851-77-2 | |
Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87851-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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